molecular formula C20H20FN5O2 B10991087 3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one

3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10991087
M. Wt: 381.4 g/mol
InChI Key: ONSLTOHVHAGQLC-AWEZNQCLSA-N
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Description

The compound 3-{(1S)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic molecule that features a benzotriazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzotriazinone core One common method involves the cyclization of an appropriate hydrazine derivative with a suitable carboxylic acid or ester

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of automated reactors to ensure consistency and efficiency. Key considerations would include the selection of solvents, catalysts, and reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound’s fluorophenyl and piperazine moieties are of interest due to their known interactions with biological targets. These features make the compound a candidate for drug development, particularly in the design of molecules that can cross the blood-brain barrier.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. The presence of the fluorophenyl group suggests possible activity as a central nervous system agent, while the piperazine ring is often found in compounds with antipsychotic or antidepressant properties.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or materials science. Its unique structure allows for applications in various fields, including the synthesis of novel polymers or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(1S)-2-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
  • 3-{(1S)-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE

Uniqueness

Compared to these similar compounds, the fluorophenyl derivative is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to influence the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds.

3-{(1S)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20FN5O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C20H20FN5O2/c1-14(26-20(28)17-4-2-3-5-18(17)22-23-26)19(27)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3/t14-/m0/s1

InChI Key

ONSLTOHVHAGQLC-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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